molecular formula C11H12N4O2 B13848537 N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline

N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline

Cat. No.: B13848537
M. Wt: 232.24 g/mol
InChI Key: CJIOUVOVPARANP-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline is a compound that features an imidazole ring, a nitro group, and an aniline moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2-bromoethylimidazole under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the imidazole nitrogen attacks the bromoethyl group, displacing the bromide ion and forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to facilitate the nucleophilic substitution .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various enzymatic activities. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline is unique due to the combination of the imidazole ring, nitro group, and aniline moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)-2-nitroaniline

InChI

InChI=1S/C11H12N4O2/c16-15(17)11-4-2-1-3-10(11)13-6-8-14-7-5-12-9-14/h1-5,7,9,13H,6,8H2

InChI Key

CJIOUVOVPARANP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCN2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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